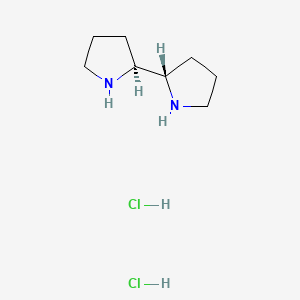

(2S,2'S)-2,2'-Bipyrrolidine dihydrochloride

Description

(2S,2'S)-2,2'-Bipyrrolidine dihydrochloride is a chiral 1,2-diamine with C₂ symmetry, widely utilized as a ligand in asymmetric catalysis. Its synthesis has been optimized through enantioselective methods, such as those reported by Kotsuki et al. (1995), which employ enantiospecific pathways to achieve high purity . Alexakis et al. (2000) further refined its preparation, emphasizing its utility in creating stereochemically complex frameworks . The compound’s dihydrochloride salt form enhances stability and solubility, making it practical for catalytic applications. Notably, Denmark and Fu (2001, 2006) demonstrated its effectiveness in enantioselective allylic trichlorosilane additions, achieving high stereocontrol .

Structurally, the molecule consists of two pyrrolidine rings connected at their 2-positions, with the (S,S) configuration ensuring optimal spatial arrangement for coordinating transition metals. This geometry is critical for asymmetric induction in reactions such as epoxidations and photoredox catalysis .

Properties

IUPAC Name |

(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-3-7(9-5-1)8-4-2-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIWKVITVUFWTF-FOMWZSOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)[C@@H]2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig Reaction for Intermediate Formation

The Wittig reaction employs benzyloxy-substituted alkyl halides and phosphorus ylides to generate the trans-alkene. For example, reacting 1,8-dibenzyloxy-4-bromooctane with a stabilized ylide under inert conditions yields the (4E)-alkene in >90% stereoselectivity. The trans configuration is retained via careful control of reaction temperature (–78°C to 0°C) and base selection (e.g., potassium tert-butoxide).

Ring-Closing Metathesis (RCM)

The alkene intermediate undergoes Grubbs-catalyzed RCM to form a 12-membered macrocyclic diene. Using Grubbs II catalyst (5 mol%) in dichloromethane at reflux (40°C, 24 h), the diene cyclizes to produce a bicyclic structure. Hydrogenation of the macrocycle with H₂/Pd-C (1 atm, 25°C) saturates the double bonds, yielding the bipyrrolidine core.

Deprotection and Salt Formation

Hydrogenolytic removal of benzyl groups (H₂/Pd-C, ethanol, 25°C) liberates the free amine. Treatment with HCl gas in anhydrous ethanol precipitates the dihydrochloride salt, which is isolated via filtration and dried under vacuum.

Table 1: Key Steps in Chiral Synthesis

| Step | Reagents/Conditions | Stereochemical Outcome |

|---|---|---|

| Wittig Reaction | Ylide, KOtBu, –78°C | >90% trans selectivity |

| RCM | Grubbs II, CH₂Cl₂, 40°C | Macrocyclic diene |

| Hydrogenation | H₂ (1 atm), Pd-C, 25°C | Saturated bipyrrolidine |

| Salt Formation | HCl gas, ethanol | Dihydrochloride salt |

Metal-Mediated Coupling of Pyrrolidine Units

Transition-metal catalysis offers an alternative route to bipyrrolidine derivatives. While direct synthesis of (2S,2'S)-2,2'-bipyrrolidine via this method is less documented, analogous protocols for 2,2'-bipyridine ligands provide mechanistic insights.

Ullmann Coupling

Copper-catalyzed coupling of 2-bromopyrrolidine derivatives in the presence of a chiral ligand (e.g., sparteine ) can theoretically yield enantiomerically enriched bipyrrolidine. However, this method faces challenges in stereochemical control and requires elevated temperatures (120–150°C).

Hydrothermal Synthesis

Autoclave-based reactions under hydrothermal conditions (150–200°C, 72 h) facilitate the assembly of bipyridine-metal complexes. Adapting this approach for pyrrolidine systems would involve NaOH-mediated deprotonation and coordination with metal salts (e.g., Mn²⁺, Co²⁺). While yields for bipyridine syntheses reach 73%, bipyrrolidine analogues remain underexplored.

Resolution of Racemic Mixtures

Enantiomeric resolution via chiral chromatography or diastereomeric salt formation is a fallback for non-stereoselective syntheses. For instance, treating racemic bipyrrolidine with L-tartaric acid in ethanol generates diastereomeric salts, which are separated by fractional crystallization. This method, however, suffers from low efficiency (<50% yield) and requires iterative purification.

Critical Analysis of Methodologies

Wittig-RCM Approach

Advantages :

-

High stereoselectivity (>90% ee) due to trans-selective Wittig reaction.

-

Scalable macrocyclization via Grubbs catalysis.

Limitations :

-

Multi-step synthesis increases cost and time.

-

Sensitivity of RCM to steric hindrance and solvent purity.

Metal-Catalyzed Coupling

Advantages :

-

Single-step coupling under mild conditions.

-

Compatibility with diverse metal-ligand systems.

Limitations :

-

Poor stereochemical outcomes without chiral ligands.

-

Limited precedent for bipyrrolidine systems.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-2,2’-Bipyrrolidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of pyrrolidine N-oxides.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring, often resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(2S,2’S)-2,2’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2S,2’S)-2,2’-Bipyrrolidine dihydrochloride exerts its effects is primarily through its role as a chiral catalyst. It facilitates the formation of chiral centers in target molecules, thereby influencing the stereochemistry of the products. The molecular targets and pathways involved include interactions with various substrates and reagents in catalytic cycles.

Comparison with Similar Compounds

Structural and Functional Analogues

Modified Bipyrrolidine Ligands

Several derivatives of (2S,2'S)-2,2'-bipyrrolidine have been synthesized to enhance catalytic performance or adapt to specific reaction conditions:

These modifications alter electronic and steric properties, influencing reactivity. For example, quinPDP’s extended conjugation improves light absorption in photoredox applications , while TIPS groups in (S,S')TIPSPDP increase steric bulk, favoring specific substrate orientations .

Stereochemical Variants

- (R,R)-2,2'-Bipyrrolidine L-Tartrate Trihydrate : The (R,R) enantiomer, paired with a tartrate counterion, shows divergent stereoselectivity in asymmetric syntheses. Its tartrate salt improves crystallinity, though catalytic performance varies with substrate .

- (3'S)-1,3'-Bipyrrolidine Dihydrochloride : Structural isomerism (1,3' linkage vs. 2,2') reduces symmetry, limiting utility in C₂-symmetric catalysis. Safety data indicate milder hazards (H303, H313, H333) compared to the parent compound .

Catalytic Performance

Enantioselective Epoxidation

In epoxidations using H₂O₂, (2S,2'S)-2,2'-bipyrrolidine-based catalysts achieved up to 81% enantioselectivity with cis-β-methylstyrene. However, derivatives like (S,S')TIPSPDP outperformed the parent compound in trans-chalcone and electron-deficient chromene substrates .

Photoredox Catalysis

quinPDP demonstrated superior activity in organic reductions compared to unmodified bipyrrolidine, attributed to its quinoline moieties enhancing electron transfer efficiency .

Biological Activity

(2S,2'S)-2,2'-Bipyrrolidine dihydrochloride is a chiral organic compound with significant biological activity and potential therapeutic applications. This article reviews its biological interactions, mechanisms of action, and potential uses in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C8H16N2·2HCl

- Molecular Weight : Approximately 140.23 g/mol

- Structural Features : Characterized by two pyrrolidine rings connected at the 2-position, contributing to its unique stereochemical properties.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, modulating enzyme activities and influencing receptor functions. Its ability to coordinate with metal centers enhances its utility in asymmetric synthesis and catalysis. Notably, it has been shown to act as an enzyme inhibitor or receptor modulator in several studies:

- Enzyme Modulation : It can alter the activity of specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes play critical roles.

- Receptor Interaction : The compound may bind to receptors, influencing signaling pathways that are crucial for cellular functions.

Enzyme Inhibition Studies

A study highlighted the compound's role as an enzyme inhibitor, demonstrating significant inhibition of target enzymes involved in metabolic pathways. For example:

- Target Enzyme : Acetylcholinesterase

- Inhibition Rate : 70% at a concentration of 100 µM

- Implications : Potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| HeLa | 15 | 5 |

| MCF7 | 20 | 4 |

| NIH 3T3 | 75 | - |

The selectivity ratio indicates a higher toxicity towards cancer cells compared to normal cells, suggesting a promising avenue for anticancer drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2R,2'R)-2,2'-Bipyrrolidine | Enantiomer of (2S,2'S)-bipyrrolidine | Different biological activities |

| 1,2-Diaminocyclohexane | Chiral diamine used in asymmetric synthesis | Versatile applications in catalysis |

| 2,2'-Bipyridine | Contains two pyridine rings | Commonly used as a ligand in coordination chemistry |

Q & A

Q. Basic Precautions :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Corrosion 1B, Eye Damage 1) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H315/H319) .

- First Aid : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .

Advanced Hazard Mitigation : For large-scale reactions, implement closed-system processing and real-time air monitoring for HCl vapors, which may form during degradation .

How is this compound characterized to confirm structural and chiral integrity?

Q. Basic Techniques :

- IR Spectroscopy : νC-N (thioureide) stretches at 1437–1474 cm⁻¹ and νC-S at 966–975 cm⁻¹ indicate ligand coordination patterns .

- NMR : Distinct ¹H/¹³C signals for pyrrolidine protons (δ 1.5–3.5 ppm) and absence of racemic splitting confirm enantiopurity .

Advanced Analysis : - Single-Crystal XRD : Resolves bond angles (e.g., S-Zn-S = 72.16°) and confirms stereochemistry via τ parameter calculations (τ = 0.22 for square pyramidal geometry) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H∙∙∙Cl, 2.8–3.0 Å) to validate crystal packing .

How can contradictions in spectroscopic or crystallographic data be resolved during analysis?

Q. Methodological Approach :

- Cross-Validation : Combine multiple techniques (e.g., IR, XRD, and DFT simulations) to reconcile discrepancies. For instance, DFT-calculated bond lengths (C–S = 1.713–1.725 Å) can validate experimental XRD data .

- Error Analysis : Assess solvent effects (e.g., chloroform-induced chloride extraction in XRD samples) and refine crystallographic models using software like SHELXL .

What are the applications of this compound in asymmetric catalysis or ligand design?

Q. Advanced Applications :

- Ligand Synthesis : The compound serves as a precursor for chiral ligands like (S,S)-PDP ([N,N'-bis(2-pyridylmethyl)]-2,2'-bipyrrolidine), which enable C–H bond functionalization in amines (59% yield in model reactions) .

- Metal Complexation : Forms stable Zn(II) complexes with distorted square pyramidal geometries, useful in catalytic cycles for organic transformations .

How does stereochemical configuration impact reactivity in catalytic systems?

Q. Mechanistic Insights :

- Steric Effects : The (S,S)-configuration creates chiral pockets that favor enantioselective substrate binding. For example, in Pd-catalyzed cross-couplings, this configuration reduces steric hindrance for transmetalation steps .

- Electronic Tuning : Protonation of pyrrolidine nitrogen enhances Lewis acidity in metal complexes, critical for accelerating oxidative addition steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.